4-(3-(Methoxymethyl)phenoxy)piperidine
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Overview
Description
4-(3-(Methoxymethyl)phenoxy)piperidine is an organic compound with the molecular formula C13H19NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a methoxymethyl group attached to a phenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Methoxymethyl)phenoxy)piperidine typically involves the reaction of 4-hydroxypiperidine with 3-(methoxymethyl)phenol. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the hydroxyl group and facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Methoxymethyl)phenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The phenoxy group can be reduced to a phenol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3-(formyl)phenoxy)piperidine or 4-(3-(carboxyl)phenoxy)piperidine.
Reduction: Formation of 4-(3-(hydroxy)phenoxy)piperidine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-(3-(Methoxymethyl)phenoxy)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-(Methoxymethyl)phenoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s ability to cross biological membranes, while the phenoxy and piperidine groups can interact with active sites on target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-(Methylphenoxy)piperidine): Similar structure but with a methyl group instead of a methoxymethyl group.
4-(3-(Hydroxyphenoxy)piperidine): Contains a hydroxy group instead of a methoxymethyl group.
4-(3-(Formylphenoxy)piperidine): Contains a formyl group instead of a methoxymethyl group.
Uniqueness
4-(3-(Methoxymethyl)phenoxy)piperidine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H19NO2 |
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Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-[3-(methoxymethyl)phenoxy]piperidine |
InChI |
InChI=1S/C13H19NO2/c1-15-10-11-3-2-4-13(9-11)16-12-5-7-14-8-6-12/h2-4,9,12,14H,5-8,10H2,1H3 |
InChI Key |
ZDEBJTFVOVFLFZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)OC2CCNCC2 |
Origin of Product |
United States |
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